![molecular formula C14H13N5O5S2 B601284 (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(4R,5S)-9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide CAS No. 946573-41-7](/img/structure/B601284.png)
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(4R,5S)-9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide
Overview
Description
1,2,4-Triazole derivatives have attracted great attention among medicinal chemists due to their wide range of biological activity, good pharmacodynamic and pharmacokinetic profiles, and low toxicity .
Synthesis Analysis
The synthesis of similar compounds often involves the interaction between an amine and a ketone in a solvent like methanol. The process involves the formation of carbinolamine by the addition of an amine to a double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using computational studies at the SMD/B3lyp/6-31+G (d) theory level .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the formation of new spiro-condensed [1,2,4]triazolo [1,5-c]quinazolines, that combine two structural domains with different biological properties .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often influenced by the presence of the 1,2,4-triazole moiety, which can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule .Scientific Research Applications
Molecular Structure and Conformation
The molecular structure of a related compound, with a focus on the thiazole and oxime components, shows specific conformational characteristics. The four- and five-membered rings in this compound adopt planar conformations, while the six-membered ring adopts a half-chair conformation. This structural detail is crucial in understanding the molecular interactions and potential applications of such compounds (Zhou, Wang, Wang, & Shi, 2011).
Synthetic Applications
The synthesis of various thiazole derivatives, including those structurally related to the compound , has been extensively studied. These syntheses often involve intricate chemical reactions and are essential for creating compounds with potential therapeutic applications. For instance, novel thiazole derivatives have been synthesized for their potential antioxidant and anti-inflammatory properties (Koppireddi et al., 2013).
Potential Pharmacological Properties
Research has been conducted on the pharmacological activities of compounds containing the thiazole moiety. For example, a study on spiro heterocycles related to the thiazole structure revealed significant analgesic activity in specific assays, suggesting potential therapeutic uses for such compounds (Cohen, Banner, & Lopresti, 1978).
Bi-Heterocyclic Compounds in Anti-Diabetic Research
Bi-heterocyclic compounds incorporating the thiazole unit have been synthesized and evaluated for their anti-diabetic potential. Such research indicates the importance of thiazole derivatives in developing new therapeutic agents for chronic diseases like diabetes (Abbasi et al., 2020).
Application in Antibiotic Development
The structural motifs of thiazole and related compounds are integral in the development of antibiotics, particularly cephalosporins. Studies focusing on the synthesis of such compounds provide insights into new avenues for antibiotic development (Tatsuta et al., 1994).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(4R,5S)-9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O5S2/c1-4-5-2-25-12-8(11(21)19(12)9(5)13(22)24-4)17-10(20)7(18-23)6-3-26-14(15)16-6/h3-4,8,12,23H,2H2,1H3,(H2,15,16)(H,17,20)/b18-7-/t4?,8-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHIFMGCXPDQOP-UHWRBXEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)C(=NO)C4=CSC(=N4)N)SC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C2=C(C(=O)O1)N3[C@H]([C@@H](C3=O)NC(=O)/C(=N\O)/C4=CSC(=N4)N)SC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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